molecular formula C16H13FN4OS B2410659 N-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097890-07-6

N-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]pyridazin-3-amine

Cat. No. B2410659
CAS RN: 2097890-07-6
M. Wt: 328.37
InChI Key: BRPJPOJCUUEIGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]pyridazin-3-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure, which makes it a promising candidate for drug development and other scientific research applications.

Scientific Research Applications

Synthesis and Biological Evaluation

N-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]pyridazin-3-amine and related compounds have been synthesized and evaluated for their potential as antidepressant and nootropic agents. Compounds with specific substitutions on the aryl ring demonstrated significant antidepressant activity, highlighting the potential of the 2-azetidinone skeleton as a central nervous system (CNS) active agent for therapeutic use (Asha B. Thomas et al., 2016).

Enantioselective α-Functionalization

The compound's structure facilitates the development of methods for enantioselective α-functionalization of amines, including azetidines. This process is crucial for drug discovery, offering a pathway to synthesize bioactive compounds and approved therapeutic agents with high enantioselectivities and exclusive regioselectivity (P. Jain et al., 2016).

Improvement in Photostability

Azetidinyl substitution, similar to that in the compound , has been explored for its effect on photostability of fluorophores. Such modifications have been shown to significantly enhance the photostability of dyes, which is crucial for applications in bioimaging and material sciences (Albert Gandioso et al., 2018).

Antioxidant Properties

The synthesis of novel thiazole derivatives, which share structural features with this compound, demonstrated potent antioxidant activity. This suggests potential applications in the development of antioxidant therapies (V. Jaishree et al., 2012).

Formal [3 + 3] Cycloaddition

The compound's structure is conducive to facilitating formal [3 + 3] cycloaddition reactions, leading to the synthesis of pyridazinones with high yields and diastereoselectivity. This methodology is significant for the synthesis of complex molecular architectures in pharmaceutical research (A. Chan & K. Scheidt, 2007).

properties

IUPAC Name

(5-fluoro-1-benzothiophen-2-yl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4OS/c17-11-3-4-13-10(6-11)7-14(23-13)16(22)21-8-12(9-21)19-15-2-1-5-18-20-15/h1-7,12H,8-9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPJPOJCUUEIGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(S2)C=CC(=C3)F)NC4=NN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.